molecular formula C14H16N2 B7724537 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 202199-03-9

1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No. B7724537
CAS RN: 202199-03-9
M. Wt: 212.29 g/mol
InChI Key: XTKDSQFTLMREPE-UHFFFAOYSA-N
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Description

“1-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is a chemical compound with the molecular formula C14H16N2 . It is used in various chemical reactions and is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “1-phenyl-N-(pyridin-2-ylmethyl)ethanamine” consists of a phenyl group (a benzene ring), an ethanamine group (an ethane backbone with an amine group), and a pyridin-2-ylmethyl group (a pyridine ring attached via a methylene bridge) .

Scientific Research Applications

  • Catalysis in Transfer Hydrogenation of Ketones :

    • Research indicates that chiral synthons of this compound, in combination with nickel(ii) complexes, demonstrate moderate catalytic activities in asymmetric transfer hydrogenation of ketones. This process is important for the production of various chemicals in a more enantioselective manner (Kumah et al., 2019).
  • Catalysts in Methoxycarbonylation of Styrene :

    • The compound is used in the structural formation of chiral (imino)pyridine/phosphine palladium(ii) complexes, which serve as catalysts in the methoxycarbonylation of styrene. This process is significant in the synthesis of esters, a crucial component in the manufacturing of plastics and resins (Ngcobo et al., 2021).
  • Electrochemical Sensor for Metal Ions :

    • The compound has been used to develop a highly sensitive and selective electrochemical sensor for the trace-level detection of mercury and cadmium ions. This application is significant in environmental monitoring and public health (Shah et al., 2017).
  • Study of Circular Dichroism Spectra :

    • It's involved in the study of the effects of structures of mercury complexes with chiral bidentate ligands on circular dichroism (CD) spectra. Understanding these effects is crucial in the field of stereochemistry and molecular structure analysis (Ikeda et al., 2013).
  • Solution Characterization of Chiral, Tripodal Ligands :

    • The compound is used in synthesizing ligands for the formation of chiral, pseudo C3-symmetric complexes with metal salts. These complexes have applications in coordination chemistry and may be used to develop new materials or catalytic processes (Canary et al., 1998).
  • Copper(II) Complexes and Magnetic Studies :

    • The compound's enantiopure versions are used to interact with copper(ii) chloride, resulting in various enantiomeric complexes. These complexes are studied for their structural, magnetic, and potentially catalytic properties (Woo et al., 2011).

properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDSQFTLMREPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280566
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

CAS RN

202199-03-9
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202199-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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